D-Serine methyl ester hydrochloride
Overview
Description
D-Serine methyl ester hydrochloride: is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of D-serine, an amino acid, and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
D-Serine methyl ester hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDARs) and the inhibitory post-synaptic glycine receptor . NMDARs are crucial for synaptic plasticity, which is a key factor in learning and memory processes. The inhibitory post-synaptic glycine receptor is involved in the modulation of neurotransmitter release.
Mode of Action
This compound acts as an agonist at the strychnine-insensitive glycine binding site associated with the NMDAR . This means it binds to this site and activates the receptor, enhancing its function. It also acts as a glycine mimic , meaning it can imitate the action of glycine, a neurotransmitter, and bind to its receptors .
Biochemical Pathways
D-Serine is synthesized from L-serine by the enzyme serine racemase . This enzyme also catalyzes the breakdown of D-serine into ammonia and pyruvate . D-Serine is then oxidized to hydroxypyruvate by D-amino acid oxidase . These biochemical pathways are crucial for maintaining the balance of D-serine in the brain and for the proper functioning of NMDARs.
Pharmacokinetics
It is known to be soluble in ethanol and methanol , which suggests it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The activation of NMDARs by this compound can lead to various molecular and cellular effects. For instance, it has been shown to produce antidepressant-like effects in mice through suppression of the brain-derived neurotrophic factor (BDNF) signaling pathway and regulation of synaptic adaptations in the nucleus accumbens . It also prevents glycine-dependent desensitization of NMDARs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure. It should be stored in a cool, dry place in a tightly closed container . Additionally, its action and efficacy can be influenced by the physiological environment, such as the presence of other neurotransmitters and the overall health status of the individual. More research is needed to fully understand how environmental factors influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Serine methyl ester hydrochloride can be synthesized from D-serine and acetyl chloride. The reaction typically involves the esterification of D-serine with methanol in the presence of hydrochloric acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Serine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium azide, sodium phthalimide, and various amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amino alcohols.
Substitution: Formation of beta-amino or alpha, beta-diamino esters.
Scientific Research Applications
D-Serine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of amino acid metabolism and enzyme functions.
Medicine: It is used in the development of pharmaceuticals and as a research tool in neurochemistry.
Industry: It is utilized in the production of fine chemicals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
- L-Serine methyl ester hydrochloride
- DL-Serine methyl ester hydrochloride
- L-Serine
Comparison: D-Serine methyl ester hydrochloride is unique due to its specific stereochemistry, which allows it to interact with certain biological targets more effectively than its L- or DL- counterparts. This stereospecificity makes it particularly valuable in research focused on D-amino acids and their roles in biological systems .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQJIBNNUJNHA-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466057 | |
Record name | D-Serine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-57-7 | |
Record name | D-Serine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5874-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Serine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Serine, methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Serine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of D-Serine methyl ester hydrochloride in organic synthesis, as highlighted in the provided research papers?
A1: this compound serves as a crucial starting material in the enantioselective synthesis of biologically active compounds. Notably, it plays a key role in the synthesis of (−)-α-Kainic acid [, , , ]. This compound is a potent agonist of kainate receptors, a subtype of glutamate receptors in the central nervous system, making it a valuable tool for studying neurological processes.
Q2: Can you describe the synthetic route employed for the synthesis of (−)-α-Kainic acid from this compound?
A2: The synthesis utilizes a chiral base, (−)-sparteine, in conjunction with n-Butyllithium (n-BuLi) [, , ]. This base selectively deprotonates this compound derivative, leading to the formation of a chiral center. This step is followed by a stereospecific intramolecular cycloalkylation reaction, resulting in the formation of the pyrrolidine ring, a core structural feature of (−)-α-Kainic acid. Further synthetic modifications then yield the target molecule.
Q3: What are the advantages of the synthetic method utilizing this compound for (−)-α-Kainic acid production?
A3: The research highlights several advantages:
- High yield and diastereoselectivity: The use of (−)-sparteine as a chiral base allows for excellent control over the stereochemistry of the reaction, leading to high yields of the desired enantiomer of (−)-α-Kainic acid [, ].
- Mild reaction conditions: The reaction conditions employed are relatively mild, minimizing the formation of unwanted side products [].
Q4: Apart from (−)-α-Kainic acid, are there other applications of this compound mentioned in the provided research papers?
A5: Yes, one of the papers describes a method for industrial-scale production of Lacosamide, an anticonvulsant drug, using this compound as a starting material []. The paper highlights the advantages of this method, such as the use of readily available starting materials, mild reaction conditions, and avoidance of highly toxic reagents, making it suitable for industrial application.
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